2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate
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Overview
Description
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate is a chemical compound with the molecular formula C17H16ClNO5 and a molecular weight of 349.774 g/mol . It is known for its unique structure, which includes a chloro-substituted aniline and a phenyl acetate moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenyl acetate under specific reaction conditions . The process may include steps such as:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Acetylation: Introduction of the acetate group.
Chemical Reactions Analysis
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate include:
4-Chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the phenyl acetate moiety.
Phenyl acetate derivatives: Compounds with similar acetate groups but different aromatic substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-10(20)24-14-7-5-4-6-11(14)17(21)19-13-9-15(22-2)12(18)8-16(13)23-3/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUZSROOLWRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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